

Spectroscopic Profile of 4-(Cyclopentyloxy)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **4-(Cyclopentyloxy)benzaldehyde**

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Abstract

This technical guide provides a comprehensive spectroscopic and analytical overview of **4-(Cyclopentyloxy)benzaldehyde**, a key intermediate in the synthesis of various organic molecules. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed profile of predicted spectroscopic data based on the analysis of structurally analogous compounds and established principles of chemical spectroscopy. This guide is intended to serve as a foundational resource for researchers in the verification of synthesized **4-(Cyclopentyloxy)benzaldehyde** and for its quality control in research and development applications. Included are tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, alongside detailed experimental protocols for acquiring these spectra and a logical workflow for the comprehensive spectroscopic analysis of the compound.

Chemical Identity and Physical Properties

4-(Cyclopentyloxy)benzaldehyde is an aromatic aldehyde characterized by a cyclopentyloxy substituent at the para position of the benzaldehyde ring.^{[1][2]} Its chemical structure combines the reactivity of an aldehyde with the steric and electronic influence of the cyclopentyl ether group.

| Property | Value | Reference |
|-------------------|--|---|
| CAS Number | 164520-98-3 | [1] |
| Molecular Formula | C ₁₂ H ₁₄ O ₂ | [1] [3] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Light beige clear liquid | [1] |
| Purity | ≥97% (HPLC) | [1] |

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for **4-(Cyclopentyloxy)benzaldehyde**. These predictions are derived from the known spectral characteristics of benzaldehyde, anisole, cyclopentane, and similarly substituted alkoxybenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------|---------------|-------------|-------------------------------|
| ~9.87 | s | 1H | Ar-CHO |
| ~7.82 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to CHO) |
| ~7.00 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to O-cyclopentyl) |
| ~4.85 | m | 1H | O-CH |
| ~1.95 - 1.80 | m | 4H | Cyclopentyl-CH ₂ |
| ~1.70 - 1.55 | m | 4H | Cyclopentyl-CH ₂ |

Table 2: Predicted ^{13}C NMR Data (100 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--------------------------------|
| ~190.7 | CHO |
| ~163.5 | Ar-C-O |
| ~131.9 | Ar-CH (ortho to CHO) |
| ~130.1 | Ar-C (ipso to CHO) |
| ~114.8 | Ar-CH (ortho to O-cyclopentyl) |
| ~80.5 | O-CH |
| ~32.8 | Cyclopentyl- CH_2 |
| ~24.1 | Cyclopentyl- CH_2 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde, aromatic ring, and ether functional groups.

Table 3: Predicted IR Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|--------------------------------------|
| ~2960-2870 | Medium | C-H stretch (cyclopentyl) |
| ~2830, 2730 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, 1580 | Strong | C=C stretch (aromatic) |
| ~1255 | Strong | C-O stretch (aryl ether) |
| ~1160 | Strong | C-O stretch (alkyl ether) |
| ~830 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

| m/z | Predicted Fragment Ion |
|-----|--|
| 190 | [M] ⁺ (Molecular Ion) |
| 189 | [M-H] ⁺ |
| 121 | [M-C ₅ H ₉] ⁺ |
| 93 | [M-C ₅ H ₉ -CO] ⁺ |
| 69 | [C ₅ H ₉] ⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a non-polar solvent like hexane is expected to exhibit absorption bands characteristic of a substituted benzaldehyde.

Table 5: Predicted UV-Vis Data (in Hexane)

| λ _{max} (nm) | Molar Absorptivity (ε) | Transition |
|-----------------------|------------------------|--------------------|
| ~250 | ~14,000 | π → π |
| ~280 | ~1,500 | n → π |
| ~320 | ~200 | n → π [*] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of 4-(Cyclopentyloxy)benzaldehyde

A common synthetic route involves the Williamson ether synthesis.[\[4\]](#)

- Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (1.5 equivalents).
- Addition of Alkylating Agent: Add cyclopentyl bromide (1.1 equivalents) to the reaction mixture.
- Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield **4-(Cyclopentyloxy)benzaldehyde**.

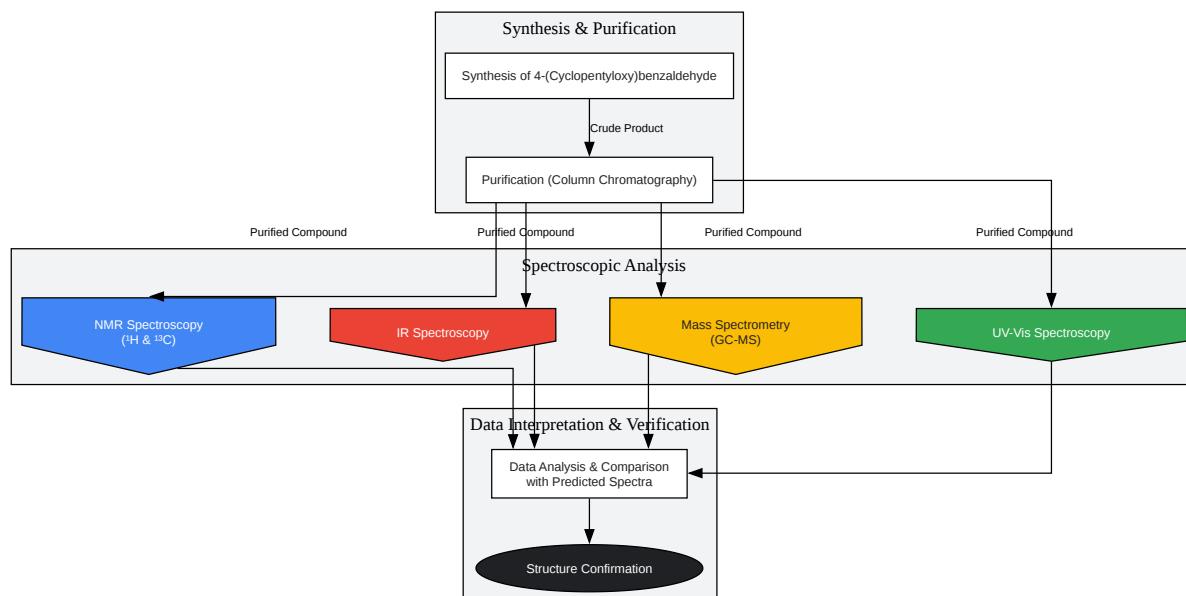
Spectroscopic Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ^1H and ^{13}C NMR spectra on a 400 MHz spectrometer at room temperature.
- Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .
- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Chromatographic Separation: Use a suitable capillary column (e.g., DB-5) with a temperature program to ensure the separation of the compound.
- Mass Analysis: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., hexane or ethanol) of known concentration.
- Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer from approximately 200 to 400 nm, using the pure solvent as a reference.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of synthesized **4-(Cyclopentyloxy)benzaldehyde**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of **4-(Cyclopentyloxy)benzaldehyde**, which can be invaluable for its identification and quality assessment in the absence of readily available experimental data. The provided experimental

protocols offer a standardized approach for researchers to obtain and verify the spectroscopic characteristics of this compound. The logical workflow diagram serves as a clear roadmap for the analytical process, from synthesis to structural confirmation.

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